Cefotiam hexetil
Description
Contextualization within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Subclasses
Cefotiam (B1212589) hexetil is an orally administered prodrug of cefotiam, which is classified as a second-generation cephalosporin antibiotic kegg.jpncats.iomcmaster.cachemicalbook.compatsnap.com. Cephalosporins, in turn, are a major subclass of beta-lactam antibiotics, characterized by their core cephem nucleus and a beta-lactam ring essential for their mechanism of action mcmaster.capatsnap.comebi.ac.ukebi.ac.uk. Beta-lactam antibiotics function by inhibiting the synthesis of bacterial cell walls, a process critical for bacterial survival. Cefotiam, and by extension cefotiam hexetil through its active metabolite, exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria ncats.iochemicalbook.comjst.go.jpmedchemexpress.com.
Role as a Prodrug in Pharmacological Enhancement Strategies
This compound is a prodrug, meaning it is an inactive precursor that is converted into the active therapeutic agent, cefotiam, within the body tandfonline.compharmacompass.commedchemexpress.comebi.ac.uk. This strategy is employed to overcome limitations of the parent drug, such as poor oral bioavailability or absorption actamedicamarisiensis.ronih.gov. Specifically, this compound is an ester prodrug that undergoes hydrolysis, primarily in the intestinal cells, to release active cefotiam, along with cyclohexanol (B46403) and carbon dioxide tandfonline.compharmacompass.commedchemexpress.comjst.go.jp. This enzymatic cleavage of the ester bond is crucial for the drug's absorption and subsequent therapeutic effect, enabling cefotiam to reach systemic circulation and exert its antibacterial action actamedicamarisiensis.ro. The development of this compound aimed to provide a convenient oral formulation with improved absorption compared to parenteral administration of cefotiam tandfonline.comjst.go.jp.
Historical Development and Early Research Trajectories
Cefotiam itself was patented in 1973 and approved for medical use in 1981 ebi.ac.uk. The development of this compound represented a subsequent effort to create an orally bioavailable version of this effective antibiotic mcmaster.catandfonline.comjst.go.jp. Pharmaceutical companies, notably Takeda Pharmaceutical Company Limited, were instrumental in the research and development of cefotiam and its derivatives ncats.iopatsnap.compatsnap.com. The research trajectory focused on synthesizing ester derivatives of cefotiam that could withstand the acidic environment of the stomach and be efficiently absorbed and metabolized in the gastrointestinal tract to release the active drug actamedicamarisiensis.rojst.go.jp. Early investigations would have focused on establishing the chemical synthesis, the hydrolysis kinetics of the prodrug, and the resulting pharmacokinetic profile of cefotiam after oral administration.
Structure
2D Structure
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFDMWZLBPUKTD-ZKRNHDOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N9O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914817 | |
| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95761-91-4 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95761-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotiam hexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFOTIAM HEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Antimicrobial Activity and Research Findings
Mechanism of Action
Cefotiam, released from its prodrug form, exerts its bactericidal effect by interfering with bacterial cell wall synthesis patsnap.com. It achieves this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking—a critical component for the structural integrity of the bacterial cell wall patsnap.com. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis and death patsnap.com. Cefotiam targets PBPs, particularly PBP 1 and 3, which are vital for maintaining bacterial shape and integrity .
Spectrum of Activity
Cefotiam demonstrates a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: It is active against methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species, including penicillin-susceptible Streptococcus pneumoniae chemicalbook.commedchemexpress.com. However, it shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci chemicalbook.com.
Gram-Negative Bacteria: Cefotiam is effective against common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis jst.go.jp. It exhibits similar or better activity against enterobacteria compared to some other cephalosporins mcmaster.ca. P. mirabilis shows slightly reduced susceptibility compared to E. coli and Klebsiella chemicalbook.com. However, cefotiam generally lacks activity against Pseudomonas aeruginosa and is less effective against strains producing extended-spectrum beta-lactamases (ESBLs) ncats.iochemicalbook.com. Other Gram-negative bacteria like Serratia marcescens, Enterobacter aerogenes, Citrobacter freundii, and Morganella morganii are typically resistant chemicalbook.com.
In Vitro Susceptibility Data
Research studies have quantified the in vitro activity of cefotiam against various bacterial strains, typically reported as Minimum Inhibitory Concentrations (MICs). These values provide insight into the concentration of the antibiotic required to inhibit bacterial growth.
| Bacterial Species/Group | Specific Strains/Conditions | MIC Range (μg/mL) | Peak/Average MIC (μg/mL) | Reference |
| Staphylococcus aureus | Otorrhoea isolates | <0.2 - 3.13 | 0.39 | jst.go.jp |
| 27 strains | 0.5 - 1 | - | medchemexpress.com | |
| Staphylococcus albus | 8 strains | 0.25 - 0.5 | - | medchemexpress.com |
| Streptococcus spp. | Haemolytic streptococci (29 strains) | 0.06 - 4 | - | medchemexpress.com |
| Pneumococci (9 strains) | 0.06 - 4 | - | medchemexpress.com | |
| Streptococcus viridans (6 strains) | 0.06 - 4 | - | medchemexpress.com | |
| Escherichia coli | Various | <0.2 - 3.13 | - | jst.go.jp |
| Klebsiella pneumoniae | Various | <0.2 - 3.13 | - | jst.go.jp |
| Proteus mirabilis | Various | <0.2 - 3.13 | - | jst.go.jp |
| IFO 3849 | - | 1.56 | medchemexpress.com | |
| Haemophilus influenzae | - | - | MIC90 = 4 | |
| Pseudomonas aeruginosa | Pathogenic strains | >100 | - | jst.go.jp |
| Proteus vulgaris | Colonizing strain (resistant) | - | 32 | tandfonline.com |
| Enterobacter cloacae | Resistant strain | - | 32 | tandfonline.com |
Compound Names
Cefotiam hexetil
Cefotiam
Beta-lactam antibiotics
Cephalosporins
Methicillin-susceptible Staphylococcus aureus (MSSA)
Methicillin-resistant Staphylococcus aureus (MRSA)
Streptococcus species
Streptococcus pneumoniae
Enterococci
Escherichia coli
Klebsiella pneumoniae
Proteus mirabilis
Proteus species
Serratia marcescens
Enterobacter aerogenes
Citrobacter freundii
Morganella morganii
Pseudomonas aeruginosa
Extended-spectrum beta-lactamases (ESBLs)
Chemical Synthesis and Derivatization of Cefotiam Hexetil
Advanced Synthetic Routes to Cefotiam (B1212589) Hexetil
Modern synthetic approaches have streamlined the production of Cefotiam hexetil, enhancing efficiency and product quality. These methods often prioritize fewer reaction steps and improved control over reaction conditions.
A significant advancement in the synthesis of this compound hydrochloride is the development of one-pot esterification methods. patsnap.compatsnap.comgoogle.com This approach prepares this compound free alkali through chloride iodination and a subsequent one-pot esterification, starting from stable raw materials like Cefotiam hydrochloride. patsnap.com This methodology is valued for its high reaction stability and controllability, leading to a product with low impurity content and suitability for industrial-scale production. patsnap.com The process typically involves the esterification of Cefotiam hydrochloride with 1-iodoethyl cyclohexyl carbonate. patsnap.com
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, solvent, and the molar ratio of reactants. One patented method details an esterification process where Cefotiam hydrochloride is reacted with 1-iodoethyl cyclohexyl carbonate in the presence of potassium carbonate. google.com Optimal conditions for this reaction involve adding the reactants at a temperature of -5°C to -6°C and carrying out the esterification for 8 to 10 minutes between -6°C and -4°C. google.com This specific control over the reaction environment can achieve yields as high as 66% and a purity of 97.6%, while keeping the formation of the undesirable Δ²-isomer as low as 1.4%. google.com
The table below summarizes findings from comparative examples in a study on optimizing the synthesis, highlighting the impact of different conditions on yield and purity. google.com
| Parameter | Embodiment 1 | Comparative Example |
| Yield | 66% | 62% |
| Purity (HPLC) | 97.6% | 96.8% |
| Δ²-Isomer Content | 1.4% | 2.10% |
| Isomer Proportion | 1:1.07 | 1:1.28 |
This table illustrates the improved outcomes achieved through optimized reaction conditions in the synthesis of this compound hydrochloride. google.com
Isolation and Characterization of Synthetic Impurities and Isomers
During the synthesis and storage of cephalosporins like Cefotiam, various impurities and isomers can form, potentially affecting the drug's efficacy and quality. The identification and characterization of these related substances are mandated by regulatory bodies to ensure product safety. nih.gov
Isomeric impurities are a significant concern in the quality control of Cefotiam preparations. Studies have successfully identified and characterized isomers in Cefotiam hydrochloride samples. nih.govfrontiersin.orgnih.gov Using techniques such as column-switching High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have identified one such impurity as the Δ³(4) isomer of Cefotiam. nih.govfrontiersin.orgnih.gov This isomer involves a shift of the double bond within the dihydrothiazine ring of the cephalosporin (B10832234) core from the Δ³ to the Δ² position. researchgate.net The structural confirmation of the Δ³(4) isomer was achieved through detailed analysis of its mass spectrum and NMR data, including HSQC and HMBC experiments. nih.govfrontiersin.org Another isomer, speculated to be the 7-S isomer of Cefotiam, has also been identified, arising from potential isomerization at the C-7 chiral center. nih.govfrontiersin.org
The isomerization of the Δ³ double bond in the cephalosporin structure to the Δ² position is a known phenomenon that leads to biological inactivation. researchgate.net This process is essentially a prototropic shift that appears to be facilitated by the sulfur atom within the dihydrothiazine ring. researchgate.net Theoretical studies using molecular orbital approximations have investigated this isomerization. researchgate.net These studies indicate that while the Δ³ isomers are thermodynamically more stable than their Δ² counterparts, the esterification of the carboxylate group at the C-4 position significantly accelerates the rate of isomerization. researchgate.net This suggests that the more rapid isomerization observed in cephalosporin esters is primarily governed by kinetic factors rather than thermodynamic stability. researchgate.net This isomerization is a critical consideration during the synthesis and storage of this compound, as the ester prodrug form is more susceptible to this degradation pathway. researchgate.net
Development of Novel Analogs and Derivatives
The development of novel analogs and derivatives of cefotiam, the active moiety of this compound, has been a key area of research aimed at enhancing its antibacterial spectrum, improving efficacy against resistant strains, and optimizing pharmacokinetic properties. The core structure of cefotiam, a third-generation cephalosporin, features a 7-aminoacyl side chain and a distinct substituent at the C-3 position of the cephem nucleus, both of which are primary targets for chemical modification.
Research into the structure-activity relationships (SAR) of cefotiam and related cephalosporins has provided a foundational understanding for the rational design of new derivatives. jst.go.jpauburn.edu Modifications primarily target two key positions on the cephem skeleton: the C-7 acylamino side chain and the C-3 heterocyclicthiomethyl group. auburn.edunih.gov Changes at the C-7 position are known to significantly influence the antibacterial spectrum and potency, including resistance to β-lactamase enzymes. auburn.edu Meanwhile, alterations at the C-3 position can modulate the compound's metabolic stability and pharmacokinetic profile. auburn.edu
One notable area of derivatization has focused on the C-7 acylamino side chain. Specifically, modifications to the 2-(2-aminothiazol-4-yl)acetamido group have been explored. In one line of research, a hydroxyl group was introduced into the nitrogen of the thiazole (B1198619) ring of cefotiam-related compounds. nih.gov This led to the formation of a tautomeric N-oxide form that demonstrated significantly enhanced activity, particularly against Gram-negative bacteria. nih.gov
A specific analog developed through this strategy, designated FCE 20635, incorporated this N-oxide feature on a cephem backbone similar to that of cefotaxime (B1668864) but with a tetrazolopyridazine group at the C-3 position. nih.gov This derivative showed promising therapeutic efficacy in preclinical in vivo studies, validating the approach of modifying the C-7 side chain to overcome resistance in certain bacterial strains. nih.gov The findings from such studies underscore the potential for creating more potent antibiotics by making targeted chemical alterations to the core cefotiam structure.
The structural framework of cefotiam has also served as a template for the development of other distinct cephalosporin antibiotics, such as Cefmenoxime, highlighting its importance as a scaffold in medicinal chemistry. jst.go.jp While research has yielded various isomers during synthesis, such as the Δ3(4) and 7-S isomers of cefotiam, these are typically considered impurities rather than intentionally developed analogs with improved therapeutic properties. frontiersin.org
The table below summarizes key research findings on a representative derivative based on the cefotiam structural class.
| Derivative Name/Class | Structural Modification | Key Research Finding | Reference |
|---|---|---|---|
| Thiazole N-oxide derivative (e.g., FCE 20635) | Introduction of a hydroxyl group to the thiazole ring nitrogen at the C-7 acylamino side chain. | Showed increased activity against Gram-negative bacteria and useful activity against cephalosporinase-producing strains. | nih.gov |
Molecular and Cellular Mechanism of Action of Cefotiam Active Form
Inhibition of Bacterial Cell Wall Biosynthesis
The bacterial cell wall, primarily composed of peptidoglycan, is indispensable for bacterial survival, providing structural support and protecting the cell from osmotic lysis. Peptidoglycan is a complex polymer consisting of glycan chains cross-linked by short peptide side chains. The synthesis and maintenance of this rigid structure are orchestrated by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). Cefotiam (B1212589) exerts its antibacterial effect by disrupting the final stages of peptidoglycan synthesis, ultimately leading to cell death.
Cefotiam specifically targets PBPs, which are crucial enzymes involved in the final steps of peptidoglycan assembly. These enzymes are located in the bacterial periplasmic space and are responsible for catalyzing the transpeptidation reaction, which forms the cross-links between peptidoglycan strands. By binding to the active sites of these essential PBPs, cefotiam effectively inactivates them. patsnap.comwikipedia.orgpatsnap.comtoku-e.comwikipedia.orgdrugbank.comwikidoc.orgwikipedia.orgebi.ac.ukresearchgate.netnih.govmdpi.comnih.gov
As a beta-lactam antibiotic, cefotiam interacts with PBPs through a mechanism involving covalent bond formation. The characteristic beta-lactam ring of cefotiam is susceptible to nucleophilic attack by a conserved serine residue located within the active site of PBPs. This reaction leads to the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex. This irreversible binding effectively sequesters the PBP, rendering it incapable of performing its enzymatic function in cell wall synthesis. wikipedia.orgwikipedia.orgmdpi.comnih.govnih.gov
The inactivation of PBPs by cefotiam directly inhibits the transpeptidation reaction, thereby preventing the essential cross-linking of peptidoglycan chains. This disruption compromises the structural integrity of the bacterial cell wall, leading to the accumulation of precursor molecules and a general weakening of the cell envelope. Consequently, the bacteria become highly vulnerable to internal osmotic pressure, resulting in cell lysis and death. patsnap.compatsnap.comtoku-e.comwikipedia.orgmdpi.com
PBP Binding Profiles and Affinity Mapping
Cefotiam demonstrates a broad range of activity due to its affinity for multiple PBPs. It is known to bind with high affinity to PBP 1a, 1b, and 3, which are critical for cell wall synthesis and morphology in many bacterial species. patsnap.com Studies have also indicated that cefotiam exhibits a higher affinity for a specific PBP variant, PBP3SAL, compared to PBP3 in certain bacterial contexts, suggesting differential binding characteristics that contribute to its spectrum of activity. nih.govnih.govoup.com Furthermore, cefotiam shows avidity for the high molecular weight bifunctional PBPs, PBP1A and PBP1B, although the binding affinity (indicated by IC50 values) can be relatively moderate in these cases. researchgate.netnih.gov
Outer Membrane Permeation in Gram-Negative Bacteria
For Gram-negative bacteria, the outer membrane presents an additional barrier that antibiotics must overcome to reach their intracellular targets. This membrane is selectively permeable, with transport of hydrophilic molecules often facilitated by porin channels. Cefotiam possesses physicochemical properties that allow it to permeate the outer membrane of Gram-negative bacteria more efficiently than some other antibiotics, enabling it to reach the periplasmic PBPs. patsnap.comnih.govnih.govmdpi.com The ability of cephalosporins to cross this barrier is influenced by factors such as molecular size, hydrophobicity, and the presence and charge of ionizable groups. nih.gov
Beta-Lactamase Stability Profile and Molecular Basis of Resistance Avoidance
Cefotiam exhibits notable stability against many beta-lactamases, enzymes commonly produced by bacteria to inactivate beta-lactam antibiotics. patsnap.comwikipedia.orgtoku-e.comwikipedia.orgmdpi.comnih.govnih.govnih.govasm.orgmdpi.comnih.gov Its chemical structure has been modified to resist the hydrolytic activity of these enzymes, thus maintaining its efficacy against bacteria that would otherwise be resistant to less stable beta-lactams. However, certain beta-lactamases, such as FEC-1, have been shown to hydrolyze cefotiam, albeit with varying degrees of efficiency compared to other cephalosporins. nih.govasm.org Resistance to cephalosporins in Gram-negative bacteria is a multifactorial phenomenon, often involving a combination of reduced outer membrane permeability, the presence of beta-lactamases, and alterations in the affinity of PBPs for the antibiotic. mdpi.comnih.gov
Investigation of Non-Antibacterial Molecular Targets
Research has elucidated non-antibacterial molecular targets for Cefotiam hexetil, which serves as a prodrug for the cephalosporin (B10832234) antibiotic Cefotiam. These investigations explore activities beyond its well-established antibacterial role in inhibiting bacterial cell wall synthesis. wikipedia.orgmims.comdrugbank.comtargetmol.comtoku-e.com
Pan-Selenoprotein Inhibitory Activity
This compound has been identified as a pan-selenoprotein inhibitor. caymanchem.comsapphirebioscience.com Selenoproteins are a class of proteins containing the amino acid selenocysteine, which are vital for various cellular functions, including the regulation of redox balance and antioxidant defense. nih.govfrontiersin.orgnih.govmdpi.com The capacity of this compound to inhibit multiple selenoproteins suggests potential biological activities independent of its antibacterial properties.
Inhibition of Glutathione (B108866) Peroxidase 1 (GPX1) and GPX4
Studies indicate that this compound inhibits key selenoproteins involved in cellular antioxidant defense pathways, namely Glutathione Peroxidase 1 (GPX1) and Glutathione Peroxidase 4 (GPX4). caymanchem.comsapphirebioscience.com GPX1 is recognized as the most abundant glutathione peroxidase, primarily responsible for reducing hydrogen peroxide, while GPX4 plays a critical role in protecting against lipid peroxidation and is implicated in ferroptosis, a regulated form of cell death. glpbio.comnih.govmdpi.com
In cell-free assay systems, this compound has demonstrated inhibitory effects on both GPX1 and GPX4 within a concentration range of 10 to 100 µM. caymanchem.comsapphirebioscience.com
| Target Enzyme | Inhibition Activity | Concentration Range (µM) |
| Glutathione Peroxidase 1 (GPX1) | Inhibits | 10-100 |
| Glutathione Peroxidase 4 (GPX4) | Inhibits | 10-100 |
Inhibition of Thioredoxin Reductase 1 (TrxR1)
Furthermore, this compound exhibits inhibitory activity against Thioredoxin Reductase 1 (TrxR1). caymanchem.comsapphirebioscience.com TrxR1 is an essential enzyme within the thioredoxin system, which is fundamental for maintaining cellular redox homeostasis, supporting DNA synthesis, and regulating cell proliferation. unipd.itmdpi.com The inhibition of TrxR1 by this compound may therefore disrupt these critical cellular processes.
In cell-free assays, this compound has been observed to inhibit TrxR1 at concentrations ranging from 10 to 100 µM. caymanchem.comsapphirebioscience.com
Compound List:
this compound
Cefotiam
Pharmacodynamics: in Vitro Antimicrobial Spectrum and Target Interactions
In Vitro Antimicrobial Activity against Specific Bacterial Taxa
Cefotiam (B1212589) has demonstrated a wide range of in vitro activity against clinically relevant bacterial pathogens.
Cefotiam is active against many Gram-positive cocci. nih.gov It has shown potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species, including S. pneumoniae and S. pyogenes. nih.govchemicalbook.com Studies have reported its efficacy against both penicillinase-producing and non-penicillinase-producing staphylococci that are susceptible to methicillin. nih.gov One comparative study noted that cefotiam and cefamandole (B1668816) were the most active antibiotics against S. aureus. nih.govasm.org Its activity against S. aureus has been described as similar to that of cephalothin (B1668815) and cefazolin (B47455). nih.gov While generally considered inactive against methicillin-resistant Staphylococcus aureus (MRSA), some research has explored its synergistic effects in combination with other agents against MRSA strains. nih.govnih.gov Penicillin-susceptible Streptococcus pneumoniae is also reported to be sensitive to cefotiam. chemicalbook.com
Cefotiam demonstrates significant activity against a broad range of Gram-negative bacteria, particularly within the Enterobacteriaceae family. nih.govoup.com It is notably active against common pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.govchemicalbook.comasm.org Research has shown cefotiam to be more active than cefuroxime (B34974) and cefoxitin (B1668866) against Gram-negative aerobes. oup.com The bactericidal and bacteriolytic activities of cefotiam against K. pneumoniae have been documented, with its therapeutic activity being substantially more potent than that of cefazolin in experimental pneumonia models. nih.gov Furthermore, cefotiam is effective against both β-lactamase-producing and non-β-lactamase-producing strains of Haemophilus influenzae. nih.govresearchgate.net While active against Proteus mirabilis, it is less so compared to its activity against E. coli and Klebsiella. nih.govchemicalbook.com Cefotiam is not active against Pseudomonas aeruginosa. nih.govnih.gov
Minimum Inhibitory Concentration (MIC) Determinations in Research Contexts
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. MIC values for cefotiam have been determined for a wide array of bacteria in numerous research settings, confirming its broad spectrum of activity. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. mdpi.com
Studies have established MIC ranges for cefotiam against various clinical isolates. For susceptible strains of S. aureus, S. pneumoniae, E. coli, K. pneumoniae, and H. influenzae, mean MICs were generally found to be below 1.5 µg/mL. nih.gov In a study involving 494 bacterial strains, cefotiam demonstrated a wide antibacterial spectrum based on MIC determination using an agar (B569324) dilution assay. nih.gov Research on Klebsiella pneumoniae DT-S determined a specific MIC of 0.1 µg/mL. nih.gov Against certain strains of methicillin-resistant Staphylococcus aureus, cefotiam alone exhibited MICs ranging from 100 to 1600 mg/L. nih.gov
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | DT-S | 0.1 | nih.gov |
| Various Gram-Positive & Gram-Negative Bacteria | Clinical Isolates | MIC₅₀: 0.2, MIC₉₀: 0.8 | nih.gov |
| S. aureus, S. pneumoniae, E. coli, K. pneumoniae, H. influenzae | Susceptible Clinical Isolates | Mean MICs < 1.5 | nih.gov |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100 - 1600 | nih.gov |
Studies on Synergistic Effects with Host Immune Cells
Beyond its direct bactericidal action, research suggests that cefotiam may interact with the host immune system, potentially creating a synergistic effect in combating infections.
Phagocytosis is a critical process where immune cells like macrophages engulf and destroy pathogens. frontiersin.org Preliminary research has indicated that cefotiam may enhance this process. A study reported a dose-dependent increase in phagocytosis in the presence of cefotiam. nih.gov This finding aligns with broader research on cephalosporins, which have been shown to increase neutrophil phagocytosis. mdpi.com By potentially stimulating the phagocytic activity of macrophages, cefotiam could contribute to a more efficient clearance of bacteria from the site of infection.
Cefotiam may also modulate the killing of bacteria that have been internalized by host cells. A study investigating Salmonella enterica infections, which progress in intracellular locations, found that cefotiam has a high affinity for PBP3SAL, a specific penicillin-binding protein used by Salmonella for cell division inside host cells. nih.gov The research demonstrated that cefotiam was effective at controlling the infection inside host cells in a manner dependent on this specific PBP. nih.gov In contrast, cefuroxime, a cephalosporin (B10832234) with a higher affinity for the standard PBP3, was less effective at killing intracellular Salmonella. nih.gov This suggests that cefotiam's specific target affinity makes it particularly effective at eliminating bacteria within the intracellular environment of phagocytes, thus modulating the host's bacterial killing capabilities.
Pharmacokinetics: Molecular and Cellular Disposition
Mechanisms of Absorption and Prodrug Activation at Cellular Level
Cefotiam (B1212589) hexetil functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to become pharmacologically active. ebi.ac.ukchemsrc.comnih.gov The primary mechanism for its absorption and activation involves the hydrolysis of its ester moiety. Specifically, cefotiam hexetil is absorbed from the gastrointestinal tract, and during its passage through the intestinal mucosa, it undergoes hydrolysis. uni-regensburg.devulcanchem.com This process releases the active cefotiam molecule, which then exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. nih.gov
The ester prodrug strategy masks the hydrophilic carboxyl group present in the parent cephalosporin (B10832234), cefotiam, thereby enabling absorption via passive diffusion across the intestinal epithelium. karger.com Optimal conditions for the absorption of such ester prodrugs are found in the duodenum and upper small intestine, where the pH typically ranges between 4 and 6. uni-regensburg.de The ester bond within this compound is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, a reaction critical for its oral bioavailability. Studies indicate that absorption largely occurs as cefotiam by the portal route after oral administration. jst.go.jp Furthermore, isomerization of cefotiam during drug absorption has been noted, with the formation of the inactive d3-cefotiam isomer. uni-regensburg.de
Enzymatic Metabolism Pathways of this compound and Cefotiam
The metabolic fate of this compound involves several key enzymatic processes, primarily focused on the cleavage of the prodrug moiety to release the active cefotiam.
Esterase-Mediated Cleavage
The conversion of this compound to its active form, cefotiam, is predominantly mediated by esterases present in the intestinal cells and mucosa. vulcanchem.comscispace.comtandfonline.com These enzymes catalyze the hydrolysis of the ester bond, a crucial step that liberates cefotiam and the prodrug carrier. This esterase-mediated conversion is essential for the drug to become pharmacologically active after absorption. vulcanchem.comtandfonline.com Esterases are a diverse class of enzymes known to hydrolyze ester-containing compounds, playing a vital role in the biotransformation of many drugs. nih.gov
Formation and Fate of Major Metabolites (e.g., Cyclohexanol)
Upon hydrolysis of the ester bond in this compound, the active antibiotic cefotiam is released, along with the prodrug carrier components. One of the identified metabolites resulting from this cleavage is cyclohexanol (B46403). nih.govresearchgate.netresearchgate.net Studies investigating the in vitro binding of cefotiam and its metabolites to serum proteins have identified both cefotiam and cyclohexanol as significant products. nih.govresearchgate.netresearchgate.net Cyclohexanol, being a lipophilic molecule, primarily binds to human serum albumin (HSA) and also shows some binding to lipoproteins and alpha 1-acid glycoprotein. nih.govresearchgate.netresearchgate.net
Hepatic Metabolism and Metabolic Stability
While this compound is primarily activated in the intestine, the resulting active metabolite, cefotiam, is noted for its stability against hepatic metabolism. nih.gov Unlike some other cephalosporins, such as cephalexin (B21000) which is primarily renally excreted, cefotiam is released in the intestine and then undergoes hepatic metabolism. However, research indicates that cefotiam itself is largely excreted unchanged in the urine, suggesting limited hepatic biotransformation. nih.gov Isomerization, leading to the formation of the inactive d3-cefotiam, has been observed not only during absorption but also in homogenates of the small intestine, liver, and plasma from mice, indicating potential metabolic or degradation pathways involving isomerization. uni-regensburg.de
In Vitro Protein Binding Characteristics
The extent to which cefotiam and its metabolites bind to plasma proteins, particularly human serum albumin (HSA), influences their distribution and availability in the body.
Binding to Human Serum Albumin (HSA) and Other Plasma Proteins
Cefotiam exhibits moderate protein binding, with studies reporting approximately 40% binding to plasma proteins. uni-regensburg.denih.govchemicalbook.comnih.govdrugbank.comwikipedia.org In vitro investigations using equilibrium dialysis have shown that both cefotiam and its metabolite cyclohexanol are approximately 50% bound to serum proteins. nih.govresearchgate.netresearchgate.netresearchgate.net Human serum albumin (HSA) is identified as the primary binding protein for cefotiam, accounting for about 48% of its binding. nih.govresearchgate.netresearchgate.netresearchgate.net This binding to HSA is described as a saturable process with a single binding site and a weak affinity. nih.govresearchgate.netresearchgate.net
Cefotiam does not appear to bind to other plasma proteins such as alpha 1-acid glycoprotein, lipoproteins, or gamma-globulins. nih.govresearchgate.netresearchgate.netresearchgate.net Cyclohexanol, while mainly bound to HSA, also shows binding to lipoproteins and alpha 1-acid glycoprotein, with these latter proteins accounting for about 30% of bound cyclohexanol in serum. nih.govresearchgate.netresearchgate.net The binding of cefotiam to HSA can be influenced by other substances; for instance, free fatty acids and bilirubin (B190676) have been shown to displace HSA-bound cefotiam. nih.govresearchgate.net Conversely, cyclohexanol binding is primarily inhibited by free fatty acids. nih.govresearchgate.net The binding sites for cefotiam and cyclohexanol on HSA appear distinct, with cefotiam likely binding near the warfarin (B611796) site (site I) and cyclohexanol near the diazepam site (site II). nih.govresearchgate.net Importantly, at therapeutic levels, there is no observed mutual inhibition of binding between cefotiam and cyclohexanol. nih.govresearchgate.net Binding to erythrocytes is minimal for both compounds. nih.govresearchgate.net Protein binding for cefotiam can vary, with some studies reporting a range from 40% to 62%. nih.gov
Characterization of Binding Sites on Plasma Proteins
Cefotiam exhibits a moderate degree of binding to plasma proteins, primarily human serum albumin (HSA). In vitro studies indicate that approximately 40% to 50% of cefotiam is bound to serum proteins oup.comnih.govresearchgate.netnih.gov. Some studies report a range of 40% to 62% protein binding nih.gov. This binding to HSA is a saturable process, characterized by a single binding site with a relatively weak affinity oup.comnih.govresearchgate.net. Cefotiam demonstrates no significant binding to other plasma proteins such as alpha-1-acid glycoprotein, lipoproteins, or gamma-globulins oup.comnih.govresearchgate.net. The binding site for cefotiam on HSA appears to be located near the warfarin binding site (site I) nih.govresearchgate.net.
Table 1: Plasma Protein Binding of Cefotiam
| Protein Type | Binding Percentage | Primary Binding Protein | Source(s) |
| Serum Proteins (Total) | 40-50% | Human Serum Albumin | oup.comnih.govresearchgate.netnih.gov |
| Human Serum Albumin (HSA) | 40-50% | N/A | oup.comnih.govresearchgate.netnih.govnih.gov |
| Alpha-1-acid glycoprotein | Negligible | N/A | oup.comnih.govresearchgate.net |
| Lipoproteins | Negligible | N/A | oup.comnih.govresearchgate.net |
| Gamma-globulins | Negligible | N/A | oup.comnih.govresearchgate.net |
Competitive Binding Studies with Endogenous Ligands
Studies investigating the interaction of cefotiam with endogenous ligands have revealed displacement from HSA binding sites by certain substances. Free fatty acids (FFA) at a concentration of 1260 µM and bilirubin at 330 µM were found to displace HSA-bound cefotiam nih.govresearchgate.net. In contrast, the binding of cyclohexanol, a metabolite of this compound, was inhibited only by FFA. Importantly, at therapeutic concentrations, there was no mutual inhibition of binding observed between cefotiam and cyclohexanol nih.govresearchgate.net.
Table 2: Displacement of Cefotiam from HSA Binding by Endogenous Ligands
| Endogenous Ligand | Concentration | Effect on Cefotiam Binding | Source(s) |
| Free Fatty Acids | 1260 µM | Displaced | nih.govresearchgate.net |
| Bilirubin | 330 µM | Displaced | nih.govresearchgate.net |
Tissue Distribution Studies in Preclinical Models
Following the administration of this compound, cefotiam is distributed into various tissues and biological fluids. Preclinical studies in mice and rats have shown that cefotiam tissue levels are higher in the liver and kidney compared to plasma jst.go.jp. In general, high concentrations of cefotiam are observed in several tissues, including the kidney, heart, ear, prostate, and genital tract, as well as in fluids and secretions such as bile and ascitic fluid nih.gov. Equilibrium between tissues and plasma is typically reached within approximately one hour nih.gov.
Accumulation in Specific Organs and Biological Fluids
Studies have specifically examined cefotiam concentrations in various biological compartments. In patients with chronic sinusitis, oral administration of this compound resulted in cefotiam concentrations in sinus exudates that were generally higher than concurrent plasma concentrations nih.gov. These concentrations remained above the minimum inhibitory concentrations (MICs) for common pathogens for up to 4 hours post-administration nih.gov.
Table 3: Mean Cefotiam Concentrations in Sinus Exudates After Oral Administration of this compound
| Time Post-Dose | Mean Cefotiam Concentration (mg/l) | Standard Deviation | Number of Patients (n) | Source |
| 2 hours | 1.04 | 0.60 | 6 | nih.gov |
| 3 hours | 1.04 | 0.33 | 4 | nih.gov |
| 4 hours | 0.75 | 0.74 | 4 | nih.gov |
| 6 hours | < 0.10 | - | 4 | nih.gov |
Mechanisms of Excretion from Biological Systems
The primary route of elimination for cefotiam is renal excretion, with the drug being eliminated largely in its unchanged form jst.go.jpnih.gov.
Renal Elimination Pathways
Following administration, cefotiam is predominantly excreted renally. Approximately 50% to 70% of the administered dose is recovered in the urine within the first 12 hours jst.go.jpnih.gov. Renal excretion involves several processes: glomerular filtration, renal tubular secretion, and renal tubular reabsorption ksumsc.comsci-hub.se. Glomerular filtration filters only the unbound fraction of the drug from the blood into the nephron tubule sci-hub.se. Renal tubular secretion actively transports drugs from the blood into the tubular lumen, a process that can be influenced by other compounds. For instance, probenecid (B1678239) has been shown to affect the renal clearance of cefotiam, reducing its excretion rate mims.com. This interaction suggests that cefotiam's renal elimination pathway includes proximal tubular secretion jst.go.jp. Renal tubular reabsorption, conversely, returns drugs from the tubule back into the bloodstream ksumsc.comsci-hub.se.
Compound List:
this compound
Cefotiam
Cyclohexanol
Mechanisms of Bacterial Antimicrobial Resistance Relevant to Cefotiam
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. nih.govjscimedcentral.com These enzymes effectively neutralize cefotiam (B1212589) by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic incapable of binding to its target, the penicillin-binding proteins (PBPs). nih.govnih.govyoutube.com
Beta-lactamases represent a large and diverse group of enzymes. They are commonly classified based on two major schemes: the Ambler classification, which is based on amino acid sequence homology, and the Bush-Jacoby-Medeiros functional classification, which considers substrate and inhibitor profiles. nih.govresearchgate.net
Ambler Classification: This system divides β-lactamases into four molecular classes (A, B, C, and D). nih.govresearchgate.net
Class A, C, and D enzymes utilize a serine residue in their active site for hydrolysis. researchgate.net
Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. researchgate.netjscimedcentral.com
Bush-Jacoby-Medeiros Functional Classification: This scheme groups enzymes based on their hydrolytic activity against different β-lactam antibiotics and their susceptibility to β-lactamase inhibitors like clavulanic acid. nih.gov
Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases are particularly relevant to cefotiam resistance.
Extended-Spectrum β-Lactamases (ESBLs): Mostly belonging to Ambler Class A, ESBLs are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation agents like cefotaxime (B1668864), ceftazidime, and by extension, cefotiam. jscimedcentral.com The most common ESBL families are TEM, SHV, and CTX-M. jscimedcentral.com CTX-M-type ESBLs are noted for their particularly high hydrolytic activity against cefotaxime. jscimedcentral.com
AmpC β-Lactamases: These enzymes belong to Ambler Class C and are primarily cephalosporinases. nih.govnih.gov They can be chromosomally or plasmid-encoded. jscimedcentral.combiorxiv.org Chromosomally encoded AmpC enzymes are found in many Enterobacteriaceae species. nih.gov AmpC β-lactamases are efficient at hydrolyzing cephalosporins, including cefotiam, and are typically not inhibited by standard β-lactamase inhibitors such as clavulanic acid. jscimedcentral.comjscimedcentral.com Studies have shown that chromosomal cephalosporinases from species like Enterobacter and Klebsiella can significantly degrade cefotiam, thereby reducing its antibacterial effect. nih.gov
| Ambler Class | Active Site | Key Enzymes Relevant to Cephalosporin (B10832234) Resistance | Functional Characteristics |
| A | Serine | ESBLs (TEM, SHV, CTX-M) | Hydrolyze penicillins and extended-spectrum cephalosporins. Generally inhibited by clavulanic acid. researchgate.netjscimedcentral.com |
| B | Zinc (Metallo-enzyme) | NDM, VIM, IMP | Broad-spectrum hydrolysis, including carbapenems. Not inhibited by clavulanic acid. researchgate.net |
| C | Serine | AmpC (e.g., ADC, PDC) | Primarily cephalosporinases. Resistant to inhibition by clavulanic acid. nih.govbiorxiv.org |
| D | Serine | OXA-type | Can have ESBL or carbapenemase activity. Poorly inhibited by clavulanic acid. jscimedcentral.comjscimedcentral.com |
The fundamental action of β-lactamases is the hydrolysis of the β-lactam ring. youtube.com For serine β-lactamases (Classes A, C, and D), the process involves the active site serine acting as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This forms a temporary acyl-enzyme intermediate. nih.gov A water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme, which can then act on another antibiotic molecule. nih.gov Although all β-lactamases can hydrolyze cefotiam to some extent, the rate and efficiency of this hydrolysis vary significantly among different enzyme types. nih.gov Chromosomal cephalosporinases, in particular, have been shown to effectively degrade cefotiam, leading to a reduction in bacterial elimination. nih.gov
Target Site Alterations and Modifications of Penicillin-Binding Proteins
Cefotiam, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs). jscimedcentral.comyoutube.com PBPs are bacterial enzymes, specifically transpeptidases, located in the cytoplasmic membrane that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. youtube.comnih.gov By binding to the active site of PBPs, cefotiam blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. youtube.comnih.gov Resistance can arise through modifications to these PBP targets that reduce their affinity for the antibiotic. nih.govresearchgate.net
Bacteria can develop resistance by acquiring mutations in the genes that encode PBPs (pbp genes). nih.gov These mutations can result in amino acid substitutions in or near the active site of the PBP enzyme. nih.govnih.gov Such alterations can decrease the binding affinity of cefotiam for the PBP, meaning a much higher concentration of the antibiotic is required to inhibit cell wall synthesis effectively. nih.govnih.gov This mechanism is a primary mode of β-lactam resistance in bacteria like Streptococcus pneumoniae. nih.govresearchgate.net While mutations in several PBPs can contribute to resistance, alterations in PBP 2X, PBP 2B, and PBP 1A are frequently implicated in resistance to penicillins and cephalosporins. nih.govnih.gov In some cases, the accumulation of multiple point mutations in different PBP genes can lead to high-level resistance. nih.gov
Efflux Pump Mechanisms
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics like cefotiam, from the cell's interior. bohrium.comnih.gov By lowering the intracellular concentration of the antibiotic, these pumps prevent it from reaching a sufficient level to inhibit its PBP targets, thus contributing to resistance. droracle.ai This mechanism is a significant factor in the intrinsic and acquired resistance of many bacteria, particularly Gram-negative species. bohrium.comdroracle.ai
Bacterial efflux pumps are categorized into several families, with the Resistance-Nodulation-Division (RND) family being clinically the most significant in Gram-negative bacteria. nih.govdroracle.ai RND pumps, such as the AcrAB-TolC system in Escherichia coli and its homologues in other pathogens, are typically tripartite systems that span both the inner and outer bacterial membranes. nih.govdroracle.ai
Resistance mediated by efflux pumps often arises from the overexpression of the genes encoding these pumps, which can be triggered by mutations in regulatory genes. droracle.ai While some pumps have a narrow range of substrates, many, especially in the RND family, exhibit broad substrate specificity, meaning a single pump can recognize and expel multiple classes of structurally diverse antibiotics. droracle.ainih.gov This contributes significantly to multidrug resistance (MDR) phenotypes. mdpi.com The overexpression of pumps like AdeABC in Acinetobacter baumannii or MexXY-OprM in Pseudomonas aeruginosa can lead to clinically significant resistance to various antibiotics, including certain β-lactams. nih.gov
Permeability Barriers and Reduced Drug Uptake
The efficacy of Cefotiam, like other β-lactam antibiotics, is contingent on its ability to reach and bind to penicillin-binding proteins (PBPs) located in the bacterial periplasmic space. nih.govnih.gov Consequently, the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, presents a formidable barrier that can be modified to restrict antibiotic entry. nih.govmdpi.com
Reduced drug uptake is a significant mechanism of resistance and is often mediated by alterations in the number or function of outer membrane proteins known as porins. mdpi.comreactgroup.org These water-filled channels are the primary route through which hydrophilic antibiotics like Cefotiam traverse the outer membrane. nih.govmdpi.com Bacteria can develop resistance by down-regulating the expression of genes encoding these porin channels, effectively reducing the influx of the antibiotic into the cell. mdpi.com This decrease in intracellular antibiotic concentration prevents it from reaching its PBP targets in sufficient amounts to exert a bactericidal effect. reactgroup.orginfectionsinsurgery.org
In Enterobacteriaceae, a clear correlation has been demonstrated between a reduction in the quantity of porins and an increase in resistance to cephalosporins. nih.gov While specific studies detailing porin-mediated resistance exclusively to Cefotiam are limited, the principle is well-established for the cephalosporin class. For instance, resistance to other cephalosporins like cefepime (B1668827) and ceftriaxone (B1232239) has been directly linked to the loss or mutation of porin channels in species such as Enterobacter aerogenes. mdpi.com
Efflux pumps, another component of the bacterial cell membrane, can also contribute to reduced drug accumulation. reactgroup.org These transport proteins actively expel antibiotics from the cell, further lowering the intracellular concentration. reactgroup.org While more commonly associated with resistance to other classes of antibiotics, the interplay of reduced permeability and active efflux can create a synergistic effect, leading to clinically significant levels of resistance to β-lactams. researchgate.net
| Bacterial Species | Porin(s) Affected | Associated Cephalosporin Resistance | Reference |
|---|---|---|---|
| Enterobacter aerogenes | Omp35, Omp36 | Imipenem, Cefepime, Ertapenem | mdpi.com |
| Klebsiella pneumoniae | OmpK35, OmpK36 | Cefotaxime, Ceftazidime | nih.gov |
| Pseudomonas aeruginosa | OprD | Carbapenems (Imipenem) | nih.gov |
Genetic Basis of Resistance Acquisition and Dissemination
The development of resistance to Cefotiam is frequently not a result of spontaneous mutation alone but rather the acquisition of pre-existing resistance genes from other bacteria. nih.govmdpi.com This process of genetic exchange allows for the rapid evolution and spread of resistance within and between bacterial species. lakeforest.edubioguardlabs.com The genetic determinants of resistance are often located on mobile genetic elements, which are key to their dissemination. nih.govdtu.dk
Role of Mobile Genetic Elements (Plasmids, Transposons)
Mobile genetic elements (MGEs) are segments of DNA that can move within a genome or be transferred to another organism. nih.govnih.gov Plasmids and transposons are two of the most significant MGEs involved in the spread of antibiotic resistance. lakeforest.edunih.gov
Plasmids are extrachromosomal, self-replicating DNA molecules that can carry a variety of genes, including those conferring resistance to antibiotics. nih.govnih.gov Resistance plasmids often carry genes for multiple antibiotic resistance mechanisms, contributing to the emergence of multidrug-resistant organisms. nih.govmdpi.com For example, plasmids can carry genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics like Cefotiam. nih.govnih.gov The transfer of these plasmids between bacteria is a primary driver of the spread of cephalosporin resistance. nih.govmdpi.com
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome. lakeforest.edufrontiersin.org They can carry antibiotic resistance genes and can integrate into either the chromosome or plasmids. nih.govfrontiersin.org The presence of resistance genes on transposons facilitates their mobilization and spread, as the transposon can move between different plasmids or from a plasmid to the bacterial chromosome. mdpi.comfrontiersin.org
| Mobile Genetic Element | Description | Examples of Resistance Genes Carried | Reference |
|---|---|---|---|
| Plasmids | Extrachromosomal, self-replicating DNA circles. | blaCTX-M, blaTEM, blaSHV, blaKPC | nih.govmdpi.com |
| Transposons | DNA segments that can move to different genomic locations. | blaKPC (within Tn4401), ermA | mdpi.comresearchgate.net |
| Integrons | Genetic elements that can capture and express gene cassettes. | Various resistance gene cassettes for β-lactams, aminoglycosides, etc. | nih.gov |
Horizontal Gene Transfer Events
Horizontal gene transfer (HGT) is the process by which bacteria acquire genetic material from other bacteria, as opposed to vertical transmission from parent to offspring. lakeforest.edulongdom.org HGT is the primary mechanism for the dissemination of antibiotic resistance genes carried on mobile genetic elements. bioguardlabs.comlongdom.org There are three main mechanisms of HGT:
Conjugation: This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through a physical connection. lakeforest.edubioguardlabs.com It is considered one of the most important contributors to the spread of antibiotic resistance genes in Gram-negative bacteria. frontiersin.org
Transformation: In transformation, bacteria take up naked DNA from their environment, which may have been released from lysed bacterial cells. lakeforest.edulongdom.org This DNA can then be incorporated into the recipient's genome. longdom.org
Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). bioguardlabs.comlongdom.org During viral replication, bacterial DNA can be mistakenly packaged into new viral particles, which then inject this DNA into the next bacterium they infect. longdom.org
These HGT mechanisms enable the rapid spread of resistance to Cefotiam and other antibiotics across different bacterial species and genera, contributing to the global challenge of antimicrobial resistance. lakeforest.edulongdom.org
| Mechanism | Description | Genetic Material Transferred | Reference |
|---|---|---|---|
| Conjugation | Direct cell-to-cell contact. | Plasmids, conjugative transposons | lakeforest.edubioguardlabs.com |
| Transformation | Uptake of free DNA from the environment. | Fragments of chromosomal or plasmid DNA | lakeforest.edulongdom.org |
| Transduction | Transfer by bacteriophages. | Any bacterial DNA fragment | bioguardlabs.comlongdom.org |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophores and Structural Determinants for Activity
The biological activity of Cefotiam (B1212589) hexetil is contingent upon its in vivo hydrolysis to the active moiety, Cefotiam. Therefore, the pharmacophore of Cefotiam hexetil can be considered in two parts: the prodrug moiety responsible for oral absorption and the active Cefotiam molecule that engages with bacterial targets.
The essential pharmacophoric features of the active Cefotiam molecule, consistent with other cephalosporins, include:
The β-lactam ring: This strained four-membered ring is the cornerstone of antibacterial activity, responsible for acylating and inactivating penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
The dihydrothiazine ring: Fused to the β-lactam ring, this six-membered sulfur-containing ring is crucial for the structural integrity and stability of the molecule.
A carboxyl group at C-4: This acidic group is vital for binding to the active site of PBPs.
An acylamino side chain at the C-7 position: This substituent significantly influences the antibacterial spectrum and resistance to β-lactamases. In Cefotiam, this is a 2-(2-aminothiazol-4-yl)acetyl group. The aminothiazole ring is a key feature of many third-generation cephalosporins, enhancing their potency against Gram-negative bacteria.
A substituent at the C-3 position: This part of the molecule affects the pharmacokinetic and pharmacodynamic properties. Cefotiam possesses a {1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanylmethyl group at this position, which contributes to its antibacterial spectrum and metabolic stability.
The 1-(cyclohexyloxycarbonyloxy)ethyl ester group at the C-4 carboxyl function of Cefotiam constitutes the prodrug moiety of this compound. This ester linkage is designed to be stable at gastric pH but susceptible to hydrolysis by esterases in the intestinal wall and blood, releasing the active Cefotiam. The lipophilicity imparted by this group is a critical determinant for enhancing oral absorption.
Correlation between Chemical Structure and Antimicrobial Potency
The antimicrobial potency of Cefotiam, and by extension this compound after its conversion, is intrinsically linked to its chemical structure, particularly the substituents at the C-7 and C-3 positions of the cephem nucleus.
The aminothiazolyl acetyl side chain at C-7 is a hallmark of third and fourth-generation cephalosporins and is a primary determinant of their broad-spectrum activity, especially against Gram-negative bacteria. This group facilitates penetration through the outer membrane of Gram-negative bacteria and enhances binding affinity to PBPs.
The following table summarizes the general influence of key structural features on the antimicrobial potency of cephalosporins, which is applicable to Cefotiam.
| Structural Feature | Influence on Antimicrobial Potency |
| β-Lactam Ring | Essential for bactericidal activity through PBP inhibition. |
| 7-Acylamino Side Chain | Determines the spectrum of activity. The aminothiazole group in Cefotiam enhances Gram-negative activity. |
| 3-Substituent | Modulates pharmacokinetic and pharmacodynamic properties. The tetrazolylthiomethyl group in Cefotiam contributes to its specific antibacterial profile. |
| 4-Carboxyl Group | Crucial for binding to PBPs. Esterification to form the hexetil prodrug masks this group to facilitate oral absorption. |
Impact of Substituents on Beta-Lactamase Stability
Resistance to β-lactamase enzymes is a critical attribute for the clinical efficacy of cephalosporins. The structural features of Cefotiam contribute to its relative stability against certain β-lactamases.
Furthermore, the substituent at the C-3 position can influence the molecule's susceptibility to certain types of β-lactamases. The nature of the leaving group at C-3 can affect the rate of enzymatic inactivation. For Cefotiam, the tetrazolylthiomethyl group contributes to its stability profile.
Studies have shown that Cefotiam is hydrolyzed by some β-lactamases, particularly chromosomal cephalosporinases produced by bacteria such as Enterobacter and Klebsiella. nih.gov However, it demonstrates stability against many penicillinases. nih.gov
Analysis of Isomeric Forms on Biological Activity
This compound possesses a chiral center in the 1-(cyclohexyloxycarbonyloxy)ethyl ester moiety, leading to the existence of diastereomers. The stereochemistry of this prodrug ester can significantly impact the biological activity, primarily by influencing the rate and extent of oral absorption and subsequent hydrolysis to the active Cefotiam.
The differential absorption and hydrolysis of diastereomeric prodrug esters are well-documented for other cephalosporins, such as cefuroxime (B34974) axetil. nih.gov It is established that the different spatial arrangements of the diastereomers can lead to variations in their interaction with intestinal esterases, resulting in different pharmacokinetic profiles. One diastereomer may be more readily hydrolyzed and absorbed than the other, leading to differences in the bioavailability of the active drug. While specific studies on the individual diastereomers of this compound are not extensively detailed in publicly available literature, it is a critical parameter considered during its development and manufacturing to ensure consistent clinical efficacy.
Computational Approaches for SAR Analysis and Prediction
Computational methods are invaluable tools for understanding the complex structure-activity relationships of antibiotics like Cefotiam. These approaches can model the interactions between the drug and its biological targets, predict its properties, and guide the design of new, more effective agents.
Quantitative Structure-Activity Relationship (QSAR) studies have been widely applied to cephalosporins to correlate their physicochemical properties with their antibacterial activity. nih.govwhitesscience.com These models can identify key molecular descriptors that are predictive of potency and can be used to screen virtual libraries of compounds. For Cefotiam, QSAR models could elucidate the electronic and steric properties of the C-3 and C-7 substituents that are most critical for its antibacterial spectrum and β-lactamase stability.
Molecular docking simulations can provide insights into the binding of Cefotiam to the active site of PBPs and β-lactamases. nih.govrsc.org These models can help to rationalize the observed activity and stability of the molecule and can be used to predict the impact of structural modifications. Computational analysis of the interactions between cephalosporin (B10832234) derivatives and various β-lactamases has been used to predict their resistance to enzymatic degradation. jst.go.jpresearchgate.net
Inductive Logic Programming (ILP) Applications
Inductive Logic Programming (ILP) is a subfield of machine learning that uses logic programming as a uniform representation for examples, background knowledge, and hypotheses. ILP has been applied to various problems in drug design, including the derivation of SAR rules. nih.govic.ac.uk
Unlike traditional QSAR methods that rely on numerical descriptors, ILP can learn relational rules that describe the structural features responsible for biological activity. This can lead to more interpretable models that are more useful for medicinal chemists. For example, an ILP system could be trained on a dataset of cephalosporins with known antibacterial activities and β-lactamase stabilities to learn rules such as:
"A cephalosporin is active against E. coli if it has an aminothiazole group at C-7 and a specific type of heterocyclic ring at C-3."
"A cephalosporin is stable to a particular β-lactamase if the C-7 side chain has a certain steric bulk and electronic properties."
While no specific studies applying ILP to this compound have been identified in the reviewed literature, the methodology holds significant promise for advancing our understanding of its SAR and for the rational design of new cephalosporin prodrugs with improved properties.
Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Cefotiam (B1212589) Hexetil and its Metabolites
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for analyzing cefotiam hexetil and its related substances due to its high separation efficiency and sensitivity.
HPLC methods are extensively developed for the quantitative determination of this compound in raw materials, finished drug products, and biological samples. These methods typically involve reversed-phase chromatography, utilizing stationary phases like C18 or C8 columns. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol, with the pH carefully controlled to optimize peak shape and resolution. Detection is commonly performed using UV-Vis spectrophotometry at wavelengths where this compound exhibits maximum absorbance, typically around 254 nm or 280 nm.
Method development focuses on achieving adequate separation of this compound from its potential impurities, degradation products, and endogenous substances in biological matrices. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For instance, a typical HPLC method for this compound in plasma might employ a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of 0.1% formic acid in water and acetonitrile, run at a flow rate of 1.0 mL/min. Detection would be at 254 nm. Such methods have demonstrated linearity over a wide concentration range, with correlation coefficients typically exceeding 0.999.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for confirming the identity and elucidating the structure of this compound and its metabolites or degradation products. Following chromatographic separation, MS/MS provides highly specific detection and structural information based on fragmentation patterns. Electrospray ionization (ESI) is commonly used for ionizing this compound.
In the analysis of biological samples, MS/MS is crucial for identifying the active metabolite, cefotiam, which is formed by the hydrolysis of the hexetil ester prodrug. The parent ion of this compound (e.g., [M+H]⁺) can be fragmented to yield characteristic product ions, allowing for its unambiguous detection. Similarly, degradation products formed under stress conditions (e.g., hydrolysis, oxidation) can be identified by their unique mass-to-charge ratios (m/z) and fragmentation patterns. For example, the hydrolysis of the hexetil ester would result in a product with a lower m/z value corresponding to cefotiam.
Column switching techniques, such as online solid-phase extraction (SPE) or heart-cutting chromatography, are employed to simplify complex sample matrices and enhance sensitivity, particularly in pharmacokinetic studies or impurity profiling. An initial cleanup column or a pre-column is used to retain the analyte of interest while allowing interfering matrix components to elute. Subsequently, the retained analytes are back-flushed or transferred to an analytical column for separation and detection.
This approach is highly effective for analyzing this compound in biological fluids like plasma or urine, where high concentrations of endogenous substances can interfere with direct analysis. By selectively isolating this compound and its metabolites, column switching minimizes matrix effects, improves signal-to-noise ratios, and reduces the need for extensive manual sample preparation.
Spectroscopic Techniques for Structural Characterization (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for the definitive structural characterization and confirmation of this compound and its synthetic intermediates. These techniques provide detailed information about the chemical environment of atoms within the molecule.
¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms, showing characteristic signals for the protons of the hexetil ester group, the beta-lactam ring, the dihydrothiazine ring, and the various side chains. ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbons, the chiral centers, and the carbons of the ester and cephalosporin (B10832234) moieties. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can further confirm the proposed structure by establishing correlations between different nuclei.
For example, the presence of the hexetil ester moiety would be confirmed by specific signals in the ¹H NMR spectrum corresponding to the methylene (B1212753) and methyl protons of the ester, and in the ¹³C NMR spectrum by the ester carbonyl carbon signal.
Table 1: Characteristic NMR Signals for this compound (Representative Data)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Proton) |
| ¹H | ~5.0-5.2 | m | -O-CH(CH₃)₂ |
| ¹H | ~4.0-4.2 | m | -CH₂-O- |
| ¹H | ~1.1-1.3 | d | -CH(CH₃)₂ |
| ¹³C | ~170-172 | C=O | Ester Carbonyl |
| ¹³C | ~60-65 | CH₂ | Ester Methylene |
| ¹³C | ~20-22 | CH₃ | Ester Methyls |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.
Development of Reference Standards for Impurities and Metabolites
The availability of well-characterized reference standards for this compound, its known impurities, and its primary metabolites is critical for accurate quantitative analysis and quality control. Reference standards serve as benchmarks for identifying and quantifying these substances in drug substance, drug product, and biological samples.
Impurities can arise from the synthesis process, degradation, or storage. Common impurities might include unreacted starting materials, by-products, or degradation products like cefotiam (the hydrolyzed form). Metabolites, such as cefotiam, are identified in biological systems. The development of these standards involves rigorous synthesis, purification, and characterization using a combination of techniques, including HPLC, MS, and NMR, to confirm their identity and purity. The purity of the reference standard itself is typically assessed by HPLC and may include assays for residual solvents and water content.
Application in Drug Substance and Drug Product Research Stability Studies
Analytical methodologies, particularly HPLC, are extensively applied in stability studies to monitor the degradation of this compound in both its drug substance and drug product forms under various stress conditions (e.g., elevated temperature, humidity, light exposure, oxidative stress, acidic/alkaline conditions).
These studies aim to identify degradation pathways and quantify the formation of degradation products over time, which is essential for establishing shelf-life and appropriate storage conditions. A validated stability-indicating HPLC method can simultaneously quantify the intact this compound and detect and quantify any degradation products that may form.
Table 2: Stability Indicating HPLC Analysis of this compound (Hypothetical Degradation Study)
| Stress Condition | Time (Months) | This compound (%) | Cefotiam (%) | Other Degradants (%) | Total Impurities (%) |
| Control (25°C/60% RH) | 0 | 99.5 | <0.1 | <0.1 | <0.2 |
| 12 | 98.9 | 0.3 | 0.2 | 0.5 | |
| 24 | 97.5 | 0.8 | 0.4 | 1.2 | |
| Accelerated (40°C/75% RH) | 0 | 99.5 | <0.1 | <0.1 | <0.2 |
| 3 | 96.2 | 2.1 | 0.7 | 2.8 | |
| 6 | 92.8 | 3.5 | 1.1 | 4.6 | |
| Photostability (Light Exposure) | 0 | 99.5 | <0.1 | <0.1 | <0.2 |
| 12 | 95.1 | 1.5 | 1.9 | 3.4 |
Note: The data presented are illustrative and represent typical findings in stability studies.
By tracking the decrease in this compound content and the increase in specific degradation products like cefotiam, these studies provide critical data for regulatory submissions and ensure the quality and safety of the pharmaceutical product throughout its lifecycle.
Preclinical Pharmacological Investigations and Advanced in Vitro Models
In Vitro Cellular Models for Efficacy and Mechanistic Studies
In vitro cellular models are fundamental for evaluating the direct antibacterial activity of compounds like cefotiam (B1212589) hexetil and for elucidating their mechanisms of action. These models range from basic bacterial cultures to more complex systems that mimic aspects of the host-pathogen interaction.
2D and 3D Bacterial Culture Systems
Standard 2D bacterial culture systems, such as broth microdilution or agar (B569324) diffusion assays, are widely employed to determine the Minimum Inhibitory Concentration (MIC) of antibiotics. These assays provide quantitative data on the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism. Cefotiam, the active metabolite of cefotiam hexetil, has demonstrated a broad spectrum of antibacterial activity. Studies have reported MIC values for cefotiam against various pathogens. For instance, against Staphylococcus aureus isolated from otorrhoea, MIC values ranged from <0.2 to 3.13 μg/ml, with a peak at 0.39 μg/ml. Similarly, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae were inhibited by concentrations between <0.2 and 3.13 μg/ml. Conversely, cefotiam showed significantly higher MICs (>100 μg/ml) against pathogenic strains of Pseudomonas aeruginosa, indicating limited efficacy against this bacterium. researchgate.net
While specific studies detailing this compound's performance in 3D bacterial culture systems (e.g., biofilms) are less prevalent in the reviewed literature, the principles of 2D culture MIC determinations are foundational. 3D models are often used to assess drug penetration and efficacy against bacteria embedded within complex matrices, which can significantly alter their susceptibility compared to planktonic cultures.
Table 1: In Vitro Antibacterial Activity of Cefotiam (Active Metabolite)
| Bacterial Pathogen | MIC Range (μg/ml) | Peak MIC (μg/ml) | Notes |
| Staphylococcus aureus | <0.2 - 3.13 | 0.39 | Isolated from otorrhoea |
| Escherichia coli | <0.2 - 3.13 | N/A | |
| Proteus mirabilis | <0.2 - 3.13 | N/A | |
| Klebsiella pneumoniae | <0.2 - 3.13 | N/A | |
| Pseudomonas aeruginosa | >100 | N/A | Pathogenic strains |
Co-culture Models with Host Cells
Co-culture models, which involve growing bacteria in the presence of host cells (e.g., immune cells, epithelial cells), offer a more physiologically relevant environment to study host-pathogen interactions and the efficacy of antimicrobial agents. Such models can reveal how host cell presence influences bacterial growth, antibiotic activity, or cellular responses to infection. While direct studies detailing this compound's performance in specific co-culture models are limited in the provided search results, research into related mechanisms highlights the utility of these systems. For instance, studies investigating drug resistance mechanisms have examined the interaction of bacterial proteins like Eis with host macrophages, showing that Eis can be released into the cytoplasm of infected macrophages and modulate cytokine secretion. researchgate.net This type of investigation, even if not directly on this compound, demonstrates how co-culture systems are employed to understand drug effects in a cellular context relevant to infection.
Application of High Throughput Screening (HTS) in Compound Discovery
High Throughput Screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets. In the context of antibiotic development or repurposing, HTS can identify novel lead compounds or existing drugs with unexpected antibacterial activities. This compound has been included in such screening strategies. For example, computational screening of FDA-approved drugs identified this compound hydrochloride as a potential inhibitor of the acetyltransferase Eis protein, which is implicated in kanamycin (B1662678) resistance in Mycobacterium tuberculosis. researchgate.net This indicates that established drugs can be re-evaluated for new therapeutic targets using HTS methodologies. Furthermore, HTS is a standard approach in identifying novel antibacterial agents by targeting essential bacterial pathways, such as peptidoglycan synthesis, where enzymes like MurC are key targets. researchgate.net The general advancement of HTS technologies supports the discovery of drug candidates with improved permeability and formulability, crucial steps in developing effective therapeutics. vdoc.pub
Organ-on-a-Chip and Microphysiological Systems for Advanced Drug Testing
Organ-on-a-chip and other microphysiological systems represent advanced in vitro models designed to mimic the complex microarchitecture and physiological functions of human organs. These systems offer more predictive models for drug testing compared to traditional cell cultures. Based on the reviewed literature, there is no specific mention of this compound being tested or studied using organ-on-a-chip or microphysiological systems. Research in this area for antibiotics is an evolving field, aiming to better predict in vivo efficacy and pharmacokinetics.
Animal Models for Early-Stage Pharmacological Efficacy Studies (Excluding Disease Models or Specific Animal Outcomes)
Early-stage preclinical evaluation often involves animal models to assess the pharmacological efficacy of candidate drugs. These studies aim to demonstrate that the compound can exert its intended therapeutic effect in a living organism. While detailed findings on specific disease outcomes or animal-specific responses are excluded, the general demonstration of antibacterial activity in vivo is a key preclinical step. Some literature indicates that this compound has been evaluated for its "in vitro and in vivo antibacterial activities." researchgate.net Similarly, comparative studies have involved this compound in the context of bacterial pneumonia, suggesting its assessment in animal models or clinical settings where efficacy is measured. researchgate.net These studies are critical for establishing proof-of-concept for the drug's antibacterial action before more extensive preclinical development.
Comparative Academic Studies of Cefotiam Hexetil
Comparative Analysis of Molecular Mechanisms with Other Cephalosporins
The bactericidal action of all cephalosporins, including cefotiam (B1212589), stems from their ability to inhibit the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The core mechanism involves the beta-lactam ring of the cephalosporin (B10832234) forming a stable, covalent bond with the active site of the PBP, thereby inactivating it.
However, the specific affinity for different PBPs can vary among cephalosporins, influencing their spectrum of activity. Cefotiam exhibits a strong affinity for PBP3 and PBP1a. researchgate.netresearchgate.net Notably, in a study on Salmonella enterica serovar Typhimurium, cefotiam demonstrated a higher affinity for a variant PBP, PBP3SAL, which is expressed by the bacterium within host cells, as compared to the standard PBP3. This suggests a potential therapeutic advantage for cefotiam in treating intracellular infections caused by Salmonella. In the same study, cefotiam's affinity for PBP3SAL was found to be greater than that of cefuroxime (B34974) for the same PBP. researchgate.netnih.govoup.com
The structural features of cephalosporins, specifically the side chains at the R1 and R2 positions of the dihydrothiazine ring, play a crucial role in determining their antibacterial spectrum, stability against beta-lactamases, and PBP binding affinities. frontiersin.orgnih.govnps.org.au While detailed structure-activity relationship studies specifically comparing the side chains of cefotiam to a wide array of other cephalosporins are not extensively available in the provided search results, it is understood that these side chains influence the molecule's steric and electronic properties, which in turn affect its interaction with the active site of PBPs and its susceptibility to enzymatic degradation by beta-lactamases. nih.govdoi.org
| Cephalosporin | Primary PBP Targets | IC50 for PBP3SAL (mg/mL) | IC50 for PBP3 (mg/mL) | Notes |
|---|---|---|---|---|
| Cefotiam | PBP3, PBP1a | 0.0004 | 0.00375 | Demonstrates higher affinity for PBP3SAL, potentially beneficial for intracellular Salmonella infections. researchgate.netresearchgate.net |
| Cefuroxime | PBP3 | - | - | Exhibits a higher affinity for PBP3 compared to PBP3SAL. researchgate.netnih.govoup.com |
| Aztreonam | PBP3 | - | - | Known to have a high affinity for PBP3. nih.gov |
| Ceftriaxone (B1232239) | PBP3 | - | - | Known to have a high affinity for PBP3. nih.gov |
Relative Pharmacokinetic Profiles Compared to Structurally Related Compounds (e.g., Absorption, Metabolism Pathways)
Cefotiam hexetil is an orally administered prodrug that is hydrolyzed by esterases in the intestinal wall and blood to its active metabolite, cefotiam. This esterification strategy is a common approach to improve the oral bioavailability of cephalosporins that are otherwise poorly absorbed.
The absorption of this compound is influenced by the presence of food, a characteristic shared with other esterified oral cephalosporins like cefpodoxime proxetil. nih.gov Following oral administration, this compound is well-absorbed from the gastrointestinal tract. virginia.edu The active cefotiam is then distributed in the body and is primarily eliminated through the kidneys.
| Compound | Type | Oral Bioavailability | Effect of Food on Absorption | Metabolism |
|---|---|---|---|---|
| This compound | Prodrug (ester) | - | Increased nih.gov | Hydrolyzed to active cefotiam in the intestinal wall and blood. |
| Cefpodoxime Proxetil | Prodrug (ester) | ~50% researchgate.net | Increased nih.govresearchgate.net | De-esterified to active cefpodoxime in the intestinal wall. researchgate.net |
| Cefixime | Non-ester | - | - | Administered as the active drug. |
| Cefuroxime Axetil | Prodrug (ester) | - | Increased nih.gov | Hydrolyzed to active cefuroxime. |
Differential Activity Against Resistant Bacterial Strains Compared to Other Beta-Lactams
The emergence of bacterial resistance, particularly through the production of beta-lactamase enzymes, poses a significant challenge to the efficacy of beta-lactam antibiotics. The stability of a cephalosporin in the presence of these enzymes is a critical determinant of its clinical utility.
Cefotiam has demonstrated activity against some beta-lactamase-producing strains. researchgate.net However, its effectiveness can be compromised by certain types of beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs), which are prevalent in Enterobacteriaceae. nih.gov The antibacterial activity of cefotiam against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae has been reported to be superior to that of cefaclor, cefadroxil, and cephalexin (B21000). researchgate.net In a comparative study, cefotiam was found to be as effective as cephalothin (B1668815) in treating skin and soft tissue infections, with Staphylococcus aureus being the most commonly isolated pathogen. nih.gov
It is important to note that cefotiam, like most other cephalosporins, does not possess clinically significant activity against methicillin-resistant Staphylococcus aureus (MRSA). droracle.aifrontiersin.org The resistance of MRSA to most beta-lactams is due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a, that has a very low affinity for these antibiotics. Fifth-generation cephalosporins, such as ceftaroline, are an exception, as they have been specifically designed to bind to PBP2a and are therefore active against MRSA. droracle.ai
The activity of beta-lactam antibiotics against ESBL-producing Enterobacteriaceae is a major concern. While specific comparative data for cefotiam against a wide range of ESBL-producing isolates is limited in the provided search results, it is generally understood that third-generation cephalosporins can be hydrolyzed by these enzymes. Carbapenems and some beta-lactam/beta-lactamase inhibitor combinations are often the preferred agents for treating infections caused by ESBL-producing organisms. nih.gov
| Resistant Strain | This compound Activity | Comparative Activity of Other Beta-Lactams |
|---|---|---|
| ESBL-producing Enterobacteriaceae | Likely reduced efficacy due to hydrolysis by ESBLs. nih.gov | - Third-generation cephalosporins are generally susceptible to hydrolysis by ESBLs. nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not clinically effective. droracle.aifrontiersin.org | - Most cephalosporins are inactive against MRSA. droracle.ai |
| Beta-lactamase-producing H. influenzae and M. catarrhalis | Generally active. | - Second and third-generation oral cephalosporins are generally effective against these organisms. virginia.edu |
Future Directions in Cefotiam Hexetil Research
Strategies to Counteract Emerging Antimicrobial Resistance Mechanisms
The escalating threat of antimicrobial resistance (AMR) demands innovative approaches to preserve the efficacy of existing antibiotics like cefotiam (B1212589) hexetil. Research efforts are increasingly focused on strategies that can circumvent or neutralize the mechanisms bacteria employ to evade treatment. One prominent avenue involves the development and application of novel beta-lactamase inhibitors, which could be co-administered with cefotiam hexetil to protect its beta-lactam ring from enzymatic degradation by extended-spectrum beta-lactamases (ESBLs) and other resistance enzymes frontiersin.orgresearchgate.net. Furthermore, structural modifications of the cefotiam molecule itself are being explored to enhance its intrinsic stability against prevalent resistance enzymes researchgate.netfrontiersin.org.
Emerging technologies also present promising avenues. The integration of CRISPR/Cas9 gene-editing tools offers a potential strategy to specifically target and disrupt bacterial genes responsible for antibiotic resistance, thereby restoring the susceptibility of pathogens to this compound mdpi.com. Other novel therapeutic modalities, such as bacteriophage therapy and the use of antimicrobial peptides, are also being investigated as adjuncts or alternative strategies to combat resistant strains omicsonline.orgnih.gov. Understanding the specific resistance mechanisms that affect cefotiam, such as beta-lactamase hydrolysis and potential target modifications, will guide the development of these counter-strategies patsnap.comjst.go.jpmdpi.comnih.govnih.gov.
| Resistance Mechanism | This compound Susceptibility | Future Counter-Strategy | Key Research Focus |
| Beta-lactamase Production | Variable (hydrolyzed by some) | Co-administration with novel beta-lactamase inhibitors | Design of inhibitors with broad spectrum activity against common and emerging beta-lactamases. |
| Target Modification (PBPs) | Reduced by certain mutations | Structural modification of cefotiam to evade target alteration | Altering side chains to reduce affinity for mutated penicillin-binding proteins (PBPs). |
| Efflux Pump Overexpression | Potential reduction in efficacy | Co-administration with efflux pump inhibitors | Identifying and developing potent efflux pump inhibitors effective against Gram-negative bacteria. |
| CRISPR/Cas9-mediated targeting | N/A (Technology-based) | Direct disruption of resistance genes | Developing targeted CRISPR systems to disable resistance genes in pathogens. |
Exploration of Novel Molecular Targets and Therapeutic Applications Beyond Antibacterial Activity
While this compound is primarily recognized for its antibacterial properties, research is beginning to explore its potential in non-traditional therapeutic areas. Investigations are underway to identify novel molecular targets or pathways that this compound might influence, potentially leading to applications beyond combating bacterial infections. For instance, studies have screened this compound hydrochloride as a potential inhibitor of the SARS-CoV-2 Spike protein-ACE2 interface, indicating a possible role in viral infection management xiahepublishing.com. Additionally, computational screening has identified this compound hydrochloride as a potential inhibitor of the Eis protein, which is implicated in aminoglycoside resistance in Mycobacterium tuberculosis, suggesting a role in modulating resistance mechanisms or novel antibacterial targets nih.gov. Future research will likely delve deeper into these off-target effects or newly identified molecular interactions to uncover broader therapeutic utility.
| Potential Non-Antibacterial Application | Investigated Molecular Target/Pathway | Rationale for Exploration | Current Research Stage |
| Antiviral (e.g., SARS-CoV-2) | Spike protein-ACE2 interface | Inhibition of viral entry mechanism | Preclinical screening |
| Modulator of Antibiotic Resistance | Eis protein (in M. tuberculosis) | Targeting a protein involved in aminoglycoside resistance | Computational screening |
Design of Next-Generation Prodrugs for Optimized Pharmaceutical Properties
As an orally administered prodrug, this compound was designed to enhance the bioavailability of cefotiam. Future research in prodrug design aims to further optimize its pharmaceutical properties and therapeutic delivery. This involves exploring novel ester linkages, carbamate (B1207046) derivatives, or other chemical modifications that can improve oral absorption, increase plasma concentrations, enhance tissue penetration, and potentially achieve site-specific drug release ebi.ac.uknih.govnih.govnih.gov. Research into prodrugs for various therapeutic agents highlights strategies such as utilizing lipid-based drug carriers or designing prodrugs that are cleaved by specific endogenous enzymes or transporters to improve pharmacokinetic profiles and patient compliance nih.govnih.gov. The goal is to develop next-generation prodrugs that offer superior efficacy, improved safety, and more convenient administration routes.
| Prodrug Strategy | Chemical Modification/Approach | Targeted Improvement | Expected Outcome | Research Focus |
| Novel Ester Prodrugs | Varied ester linkages, enzymatic cleavage sites | Enhanced oral bioavailability, improved pharmacokinetics | Increased plasma concentrations, sustained drug release. | Synthesis and in vitro/in vivo evaluation of new ester derivatives. |
| Prodrugs for Targeted Delivery | Enzyme-specific cleavage moieties, transporter interactions | Site-specific activation, improved cellular uptake | Localized drug action, reduced systemic exposure, enhanced efficacy. | Designing prodrugs cleaved by tissue-specific esterases or transporters. |
| Advanced Delivery Systems with Prodrugs | Lipid-based carriers (e.g., nanoparticles), cyclodextrins | Improved solubility, permeability, and stability | Enhanced drug absorption, protection from degradation, controlled release. | Formulation development and characterization of prodrug delivery systems. |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a significant frontier in understanding drug action and response. While direct studies integrating omics with this compound are not extensively documented in the provided search results, the broader scientific community increasingly employs these powerful tools to elucidate complex biological processes. Future research could leverage omics to gain a comprehensive understanding of this compound's precise mechanism of action at a molecular level, identify bacterial pathways involved in resistance development, and unravel host-pathogen interactions. Transcriptomic analysis could reveal how bacteria alter gene expression in response to this compound, while proteomic and metabolomic studies could provide dynamic insights into cellular processes affected by the drug. This holistic approach is crucial for identifying novel drug targets and predicting therapeutic outcomes.
| Omics Technology | Application to this compound Research | Potential Findings | Future Research Goal |
| Transcriptomics | Gene expression profiling of bacteria exposed to this compound | Identification of genes involved in resistance, stress response, and metabolic shifts | Elucidating complex resistance pathways and identifying novel drug targets. |
| Proteomics | Analysis of protein expression changes in bacteria and host cells | Identification of key enzymes affected by this compound, protein-protein interactions | Understanding drug-target interactions and host-pathogen molecular dynamics. |
| Metabolomics | Profiling of metabolic pathways altered by this compound exposure | Identification of metabolic signatures indicative of drug stress or resistance | Mapping the metabolic impact of this compound and identifying biomarkers for resistance. |
Development of Advanced Analytical Techniques for Impurity Profiling and Stability Assessment
Ensuring the quality, purity, and stability of this compound is paramount for its therapeutic efficacy and safety. Future research in analytical chemistry will focus on developing and implementing advanced techniques for more robust impurity profiling and stability assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and high-resolution mass spectrometry (HRMS) are critical for the sensitive and specific identification and quantification of trace impurities and degradation products researchgate.netnih.govglobalresearchonline.netpatsnap.commedwinpublishers.com. Advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), will also play a key role in achieving better separation and faster analysis medwinpublishers.combiomedres.us. Additionally, the development of stability-indicating methods, potentially incorporating NMR spectroscopy for structural elucidation, will be essential for understanding degradation pathways under various stress conditions and for establishing shelf-life and storage conditions globalresearchonline.netmedwinpublishers.comfrontiersin.org.
| Analytical Technique | Application to this compound | Key Benefit for Future Research | Example Impurity/Degradation Product Identified |
| HPLC-MS/MS | Identification and quantification of unknown and known impurities | High sensitivity and specificity for complex mixture analysis | Delta-3 isomers, hydrolysis products, process-related impurities researchgate.netglobalresearchonline.netpatsnap.com. |
| UHPLC-HRMS | Advanced impurity profiling, accurate mass measurement | Enhanced resolution, detection of low-level impurities, structural elucidation | Novel degradation products, trace contaminants. |
| NMR Spectroscopy | Structural characterization of impurities and degradation products | Definitive structural confirmation | Isomeric impurities, degradation products with complex structures. |
| Stability Studies | Assessing degradation pathways under stress conditions | Establishing shelf-life, optimizing storage conditions, formulation development | Thermally induced isomers, oxidative degradation products. |
Compound Table:
this compound
Cefotiam (active metabolite)
Q & A
Q. What are the standard HPLC conditions for analyzing related substances in Cefotiam Hexetil Hydrochloride?
Methodological Answer: The HPLC method employs a C18 column (4 mm internal diameter × 15 cm length, 5 µm particle size) with UV detection at 254 nm. The mobile phase consists of diluted phosphoric acid (1 in 100) and acetonitrile (4:1). System suitability requires:
- Resolution ≥2.0 between this compound peaks.
- Relative standard deviation (RSD) ≤2.0% for peak area reproducibility over six injections.
- Diluted standard solutions (1:50) must yield peak areas 1.6–2.4% of the original standard to confirm detectability .
| Parameter | Specification |
|---|---|
| Column | C18, 4 mm × 15 cm, 5 µm |
| Detector | UV 254 nm |
| Mobile Phase | Phosphoric acid (pH-adjusted):ACN (4:1) |
| Injection Volume | 10–20 µL |
| System Suitability | Resolution ≥2.0, RSD ≤2.0% |
Q. How is the identity of this compound Hydrochloride confirmed in pharmacopeial standards?
Methodological Answer: Identity is verified through:
- UV-Vis Spectrophotometry : Compare absorption spectra (in 0.1 M HCl) with reference standards; peaks must align at identical wavelengths .
- ¹H-NMR : Match deuterated dimethylsulfoxide (DMSO-d6) spectra to reference profiles .
- Chemical Tests : Formation of white precipitates with silver nitrate confirms chloride ions .
Q. What are the key physicochemical properties of this compound Hydrochloride relevant to formulation?
Methodological Answer: Critical properties include:
- Solubility : Highly soluble in water, methanol, and ethanol; slightly soluble in acetonitrile .
- Hygroscopicity : Requires storage in controlled humidity to prevent moisture absorption .
- Optical Rotation : [α]D = +52° to +60° (0.1 g in water) . These properties guide solvent selection for dissolution studies and stability testing.
Advanced Research Questions
Q. How can researchers resolve discrepancies in potency measurements between analytical batches?
Methodological Answer: Discrepancies arise from variability in system performance or sample preparation. Mitigation strategies include:
- Calibration Checks : Use internal standards (e.g., cefotiam hydrochloride) to normalize peak areas .
- Method Validation : Ensure linearity (R² >0.99) across 50–150% of target concentration.
- Batch-Specific Adjustments : Recalculate potency using the formula:
Where = reference standard mass, = sample mass, = reference peak area, = sample peak area .
Q. What advanced techniques characterize isomeric impurities in this compound Hydrochloride?
Methodological Answer: Isomeric impurities (e.g., diastereomers) are resolved using:
- Chiral HPLC-MS/MS : Employ polar organic columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with tandem mass spectrometry for structural elucidation .
- Relative Response Factors (RRF) : Adjust impurity quantification using RRF values (e.g., 0.76 for cefotiam-related isomers) to account for detection variability .
Q. How do pharmacokinetic interactions with food or antacids affect this compound absorption?
Methodological Answer: Design crossover clinical trials to compare:
- Fasted vs. Fed States : Administer this compound with a high-fat meal to assess bioavailability changes via AUC and Cmax measurements .
- Antacid Co-administration : Use pH-adjusted dissolution media (e.g., simulated gastric fluid with Maalox 70) to study ester hydrolysis rates and active drug release .
- Metabolite Analysis : Quantify cefotiam and cyclohexanol (metabolites) using LC-MS to evaluate binding kinetics in plasma .
Data Contradictions and Resolution Strategies
- Variability in Residual Solvent Limits : reports GC-headspace methods for solvent analysis, while pharmacopeial standards () specify ≤10 ppm for heavy metals. Cross-validate using inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification .
- Discrepant Potency Ranges : JP XVII monographs specify 615–690 µg/mg potency, but batch-specific factors (e.g., hydration state) may alter results. Use Karl Fischer titration to quantify water content and adjust anhydrous calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
